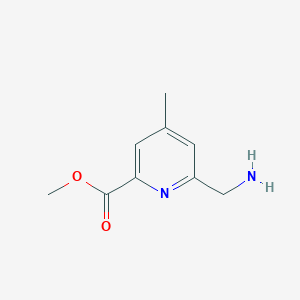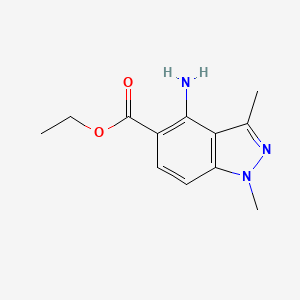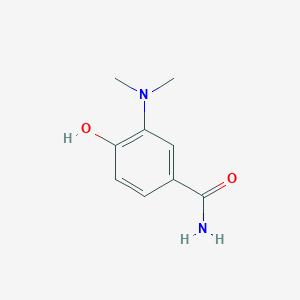
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO. This compound is characterized by the presence of a trifluoromethyl group (-CF3), a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl trimethylsilane or trifluoromethane under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as Suzuki–Miyaura coupling, which involves the use of boron reagents, can also be employed for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)pyridine .
Uniqueness
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. The presence of the cyclopropoxy and isopropyl groups, in addition to the trifluoromethyl group, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO/c1-7(2)9-5-6-16-11(12(13,14)15)10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
HEBLWKYPIBDSEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)

